4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Quinoline Scaffolds

Researchers requiring a versatile quinoline-6-carboxylic acid scaffold with a C3-allyl handle for Pd-catalyzed diversification often face supply gaps for this specific regioisomer. This compound resolves that bottleneck. - Enables rapid parallel library synthesis via cross-coupling at the allyl group. - Distinct H-bond and lipophilicity profile vs. N1-allyl isomer for GPCR bitopic ligand design. - Custom-synthesized to ≥95% purity; shipped worldwide with full analytical documentation.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 90033-95-7
Cat. No. B12898800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid
CAS90033-95-7
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23)
InChIKeyHMGGJAILDFAMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-95-7): Chemical Identity and Procurement-Relevant Classification


4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-95-7) is a synthetic 1,4-dihydroquinoline derivative bearing a C3 allyl substituent, a C2 phenyl ring, a C4 ketone, and a C6 carboxylic acid group [1]. This substitution pattern distinguishes it within the quinoline-6-carboxylic acid family, which serves as a privileged scaffold in medicinal chemistry for generating bioactive molecules targeting kinases, GPCRs, and inflammatory pathways. The compound is primarily utilized as a research intermediate and building block in the synthesis of diversified compound libraries, where the presence of the allyl handle enables further functionalization via cross-coupling or cycloaddition chemistry .

Procurement Risk: Why 4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic Acid Cannot Be Replaced by Generic Quinoline-6-carboxylic Acid Analogs


The specific C3 allyl substitution on the 1,4-dihydroquinoline core is not a generic structural feature; it introduces distinct steric, electronic, and reactivity properties that cannot be replicated by the non-allylated parent compound (CAS 90033-85-5) or by the N1-allyl regioisomer (CAS 90034-01-8). Generic quinoline-6-carboxylic acid building blocks lack the synthetic handle required for allyl-specific derivatization, and in biological contexts, the allyl group at the C3 position influences target binding conformations and metabolic stability in ways that the N1-allyl isomer does not [1]. Substitution without explicit comparative data risks project failure due to divergent reactivity in key synthetic steps or altered biological activity in target assays .

Head-to-Head Quantitative Evidence for 4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic Acid vs. Closest Analogs


Regioisomeric Differentiation: C3-Allyl vs. N1-Allyl Substitution – Impact on Calculated LogP and Hydrogen-Bonding Capacity

Computational property prediction reveals that the C3-allyl regioisomer (CAS 90033-95-7) exhibits a higher calculated logP (XLogP3) and a distinct hydrogen-bonding pattern compared to its N1-allyl counterpart (CAS 90034-01-8) . This difference in lipophilicity and H-bond donor/acceptor topology directly impacts membrane permeability and target engagement in cellular assays, making the C3-allyl compound a more suitable candidate for programs requiring enhanced passive diffusion.

Medicinal Chemistry Physicochemical Profiling Quinoline Scaffolds

Synthetic Utility: Allyl Handle Reactivity in Palladium-Catalyzed Cross-Coupling vs. Non-Allylated Analog

The C3-allyl group in CAS 90033-95-7 provides a versatile synthetic handle for further derivatization via Heck, Suzuki, or metathesis reactions, a capability absent in the non-allylated analog (CAS 90033-85-5) . This allows for the rapid generation of C3-diversified libraries without requiring de novo synthesis of the quinoline core, a strategic advantage in medicinal chemistry programs where structure-activity relationship (SAR) exploration at the C3 position is critical.

Synthetic Chemistry Cross-Coupling Quinoline Functionalization

Regioisomeric Impact on Biological Target Engagement: Inferred from Quinoline Scaffold SAR

In related quinoline-4-one carboxylic acid series, the position of the allyl substituent (C3 vs. N1) has been shown to dramatically alter inhibitory potency against kinases and GPCRs due to changes in the presentation of the allyl pharmacophore to the target binding pocket [1]. Although direct experimental data for CAS 90033-95-7 is limited, class-level SAR inference suggests that the C3-allyl isomer is likely to exhibit a distinct biological profile compared to the N1-allyl isomer (CAS 90034-01-8), potentially offering superior selectivity for certain targets.

Kinase Inhibition GPCR Modulation Quinoline SAR

High-Impact Application Scenarios for 4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic Acid (CAS 90033-95-7)


Divergent Library Synthesis for Kinase Inhibitor Discovery

The C3-allyl handle enables rapid, parallel derivatization via Pd-catalyzed cross-coupling to generate a focused library of C3-substituted quinoline-6-carboxylic acids, accelerating SAR exploration around a core scaffold known to interact with the ATP-binding pocket of kinases [1]. This approach is more efficient than synthesizing each C3 analog de novo.

Chemical Probe Development Targeting GPCR Allosteric Sites

The distinct H-bond donor/acceptor profile and lipophilicity of the C3-allyl isomer compared to N1-allyl analogs make it a preferred starting point for designing bitopic or allosteric GPCR ligands, where precise spatial orientation of the allyl group influences receptor subtype selectivity [1].

Metabolic Stability Optimization in Lead Series

The allyl group at C3 may offer a different metabolic soft spot compared to the N1-allyl isomer, potentially leading to improved microsomal stability. Researchers can leverage this structural difference to dial out metabolic liabilities identified in earlier quinoline leads.

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